molecular formula C18H25FN2O2 B4551759 1-(4-fluorobenzoyl)-N-(1-methylbutyl)-3-piperidinecarboxamide

1-(4-fluorobenzoyl)-N-(1-methylbutyl)-3-piperidinecarboxamide

Cat. No.: B4551759
M. Wt: 320.4 g/mol
InChI Key: FFJJJIZDSXBDGT-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-N-(1-methylbutyl)-3-piperidinecarboxamide is an organic compound that belongs to the class of piperidinecarboxamides. This compound is characterized by the presence of a fluorobenzoyl group attached to the piperidine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzoyl)-N-(1-methylbutyl)-3-piperidinecarboxamide typically involves the following steps:

    Formation of the Fluorobenzoyl Intermediate: The initial step involves the preparation of 4-fluorobenzoic acid, which can be synthesized via the Schiemann reaction.

    Coupling with Piperidine: The 4-fluorobenzoic acid is then coupled with piperidine under appropriate reaction conditions to form the piperidinecarboxamide intermediate.

    N-Alkylation: The final step involves the N-alkylation of the piperidinecarboxamide intermediate with 1-methylbutyl bromide to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzoyl)-N-(1-methylbutyl)-3-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-fluorobenzoyl)-N-(1-methylbutyl)-3-piperidinecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-N-(1-methylbutyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. The fluorobenzoyl group is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition.

Comparison with Similar Compounds

1-(4-fluorobenzoyl)-N-(1-methylbutyl)-3-piperidinecarboxamide can be compared with other similar compounds, such as:

    4-fluorobenzoic acid: A simpler compound with a similar fluorobenzoyl group but lacking the piperidine ring.

    N-(4-fluorobenzoyl)piperidine: Similar structure but without the N-alkylation.

    1-(4-chlorobenzoyl)-N-(1-methylbutyl)-3-piperidinecarboxamide: A chlorinated analog with different reactivity and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-pentan-2-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2/c1-3-5-13(2)20-17(22)15-6-4-11-21(12-15)18(23)14-7-9-16(19)10-8-14/h7-10,13,15H,3-6,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJJJIZDSXBDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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